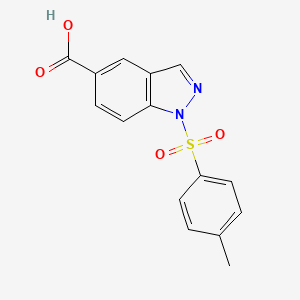

1-Tosyl-1H-indazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Tosyl-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, which enhances the stability and reactivity of the molecule

作用機序

Target of Action

The primary target of 1-Tosyl-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .

Mode of Action

The compound interacts with its target, S1P1, leading to its activation. This activation helps maintain the integrity of the endothelial barrier . Desensitization of s1p1 can induce peripheral blood lymphopenia .

Biochemical Pathways

It is known that indole derivatives, which include this compound, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been found to inhibit cell growth in various neoplastic cell lines .

生化学分析

Biochemical Properties

Indazole derivatives, which 1-Tosyl-1H-indazole-5-carboxylic acid is a part of, have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth, suggesting that this compound may have similar effects

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

1-Tosyl-1H-indazole-5-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-carboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

1-Tosyl-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the tosyl group to a thiol or other reduced forms.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1-Tosyl-1H-indazole-5-carboxylic acid serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects.

Anticancer Activity

Studies have indicated that indazole derivatives exhibit significant anticancer properties. For instance, certain compounds derived from this compound have been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A recent study demonstrated that derivatives of this compound displayed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.2 |

| Compound B | Prostate Cancer | 3.8 |

Neurological Disorders

The compound has also been explored for its neuroprotective properties. Research indicates that indazole derivatives can act as selective monoamine oxidase B inhibitors, which are significant in treating neurodegenerative diseases like Parkinson's disease.

Case Study:

In vitro studies revealed that specific derivatives exhibited subnanomolar inhibition of monoamine oxidase B, suggesting potential for therapeutic applications in neuroprotection.

Synthetic Applications

This compound is utilized in various synthetic methodologies due to its functional groups that facilitate further chemical transformations.

Synthesis of Indazole Derivatives

The compound is frequently used as a precursor in the synthesis of more complex indazole derivatives through reactions such as nucleophilic substitution and coupling reactions.

Table: Synthetic Pathways Using this compound

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Amine | DMF, 80°C | 85% |

| Coupling Reaction | Aryl Halide | Pd/C catalyst, THF | 90% |

Electrophilic Functionalization

The compound can undergo electrophilic functionalization, allowing for the introduction of various substituents at different positions on the indazole ring, enhancing its pharmacological profile.

Biological Research Applications

Beyond medicinal chemistry, this compound has applications in biological research, particularly in studying cellular mechanisms and pathways.

Targeting Protein Interactions

Research has shown that some indazole derivatives can modulate protein-protein interactions, which are crucial in various signaling pathways.

Case Study:

In a study examining the effects of these compounds on tumor necrosis factor-alpha (TNF-α) signaling pathways, certain derivatives were found to inhibit TNF-induced inflammation in cellular models.

類似化合物との比較

Similar Compounds

1H-Indazole-5-carboxylic acid: Lacks the tosyl group, making it less reactive in certain synthetic applications.

1-Tosyl-1H-indazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.

1H-Indazole-3-carboxylic acid: Another indazole derivative with the carboxylic acid group at the 3-position, used in different synthetic routes and applications.

Uniqueness

1-Tosyl-1H-indazole-5-carboxylic acid is unique due to the presence of the tosyl group, which enhances its stability and reactivity

生物活性

1-Tosyl-1H-indazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole family, which has been extensively studied for its potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

This compound primarily targets the Sphingosine-1 phosphate receptor-1 (S1P1) . Activation of this receptor plays a crucial role in maintaining endothelial barrier integrity, which is vital for various physiological processes. The compound's interaction with S1P1 leads to significant biological effects, including:

- Antimicrobial Activity : Exhibits effectiveness against various pathogens.

- Anticancer Properties : Inhibits cell growth in neoplastic cell lines.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

- Antidiabetic and Antimalarial Effects : Shows promise in managing diabetes and malaria .

The indazole derivatives, including this compound, exhibit a range of biochemical activities:

| Activity Type | Description |

|---|---|

| Antiviral | Effective against various viral infections. |

| Antioxidant | Scavenges free radicals and protects cells from oxidative stress. |

| Anticholinesterase | Inhibits acetylcholinesterase (AChE), potentially useful in treating Alzheimer's disease. |

| Antitubercular | Displays activity against Mycobacterium tuberculosis. |

| Antimalarial | Shows efficacy in combating malaria parasites. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of indazole, including this compound, significantly inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .

- Research on Antimicrobial Effects : Another investigation reported that this compound exhibited substantial antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent. Studies suggest that its bioavailability can be enhanced through various formulation strategies.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-Indazole-5-carboxylic acid | Lacks the tosyl group | Less reactive; lower antimicrobial activity |

| 1-Tosyl-1H-indazole-4-carboxylic acid | Different carboxylic position | Varies in reactivity and application |

| 1H-Indazole-3-carboxylic acid | Carboxylic group at the 3-position | Used in different synthetic routes |

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylindazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-10-2-5-13(6-3-10)22(20,21)17-14-7-4-11(15(18)19)8-12(14)9-16-17/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAKGXMFSVHJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C(=O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。